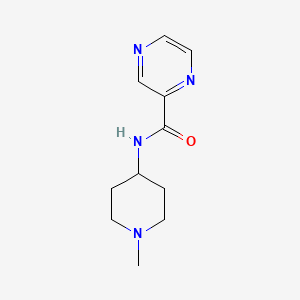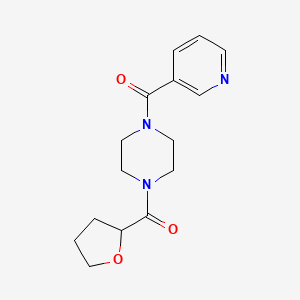
1-(3-pyridinylcarbonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine
Descripción general
Descripción
1-(3-pyridinylcarbonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine, also known as TFP, is a chemical compound that has been widely used in scientific research applications. It is a heterocyclic compound that contains both a pyridine and piperazine ring, as well as a tetrahydrofuran group. TFP has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 1-(3-pyridinylcarbonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine involves its ability to interact with various ion channels and receptors. Specifically, it has been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. This compound has also been found to interact with the transient receptor potential (TRP) channels, which are involved in the sensation of pain and temperature.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of voltage-gated calcium channels, and the activation of TRP channels. It has also been found to have antioxidant properties and to be able to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-pyridinylcarbonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine in lab experiments is its ability to selectively modulate the activity of specific ion channels and receptors. This makes it a valuable tool for studying the function of these proteins in various biological processes. However, one limitation of using this compound is that it can have off-target effects on other proteins, which can complicate experimental results.
Direcciones Futuras
There are several future directions for the use of 1-(3-pyridinylcarbonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine in scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease. This compound has been found to have neuroprotective properties and to be able to improve cognitive function in animal models of Alzheimer's disease. Another future direction is the development of more selective this compound analogs that can target specific ion channels and receptors with greater precision.
Aplicaciones Científicas De Investigación
1-(3-pyridinylcarbonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been used in a wide range of scientific research applications, including neuroscience, pharmacology, and biochemistry. It has been found to be a useful tool for studying the function of various ion channels and receptors, as well as for investigating the mechanisms of action of various drugs.
Propiedades
IUPAC Name |
oxolan-2-yl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c19-14(12-3-1-5-16-11-12)17-6-8-18(9-7-17)15(20)13-4-2-10-21-13/h1,3,5,11,13H,2,4,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVKRCJGXMYWOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



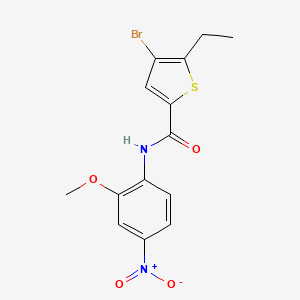
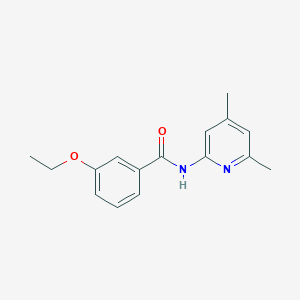
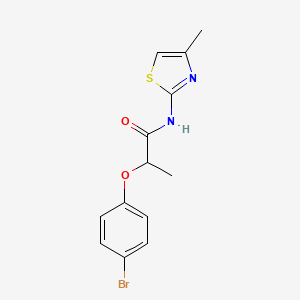
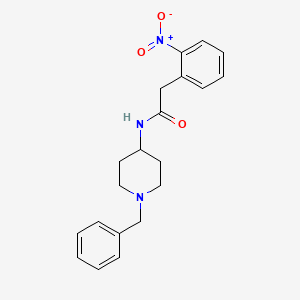
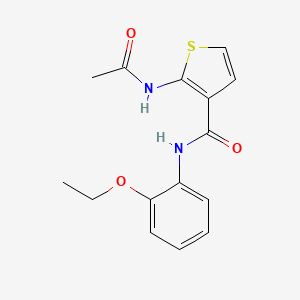
![N-cyclopentyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-3-thiophenecarboxamide](/img/structure/B4180678.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B4180680.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4180685.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-nitrobenzamide](/img/structure/B4180693.png)
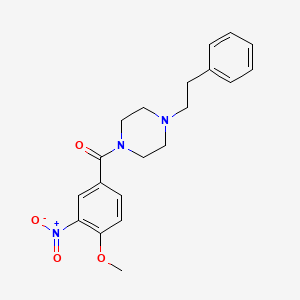
![N-[4-nitro-2-(trifluoromethyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4180721.png)


